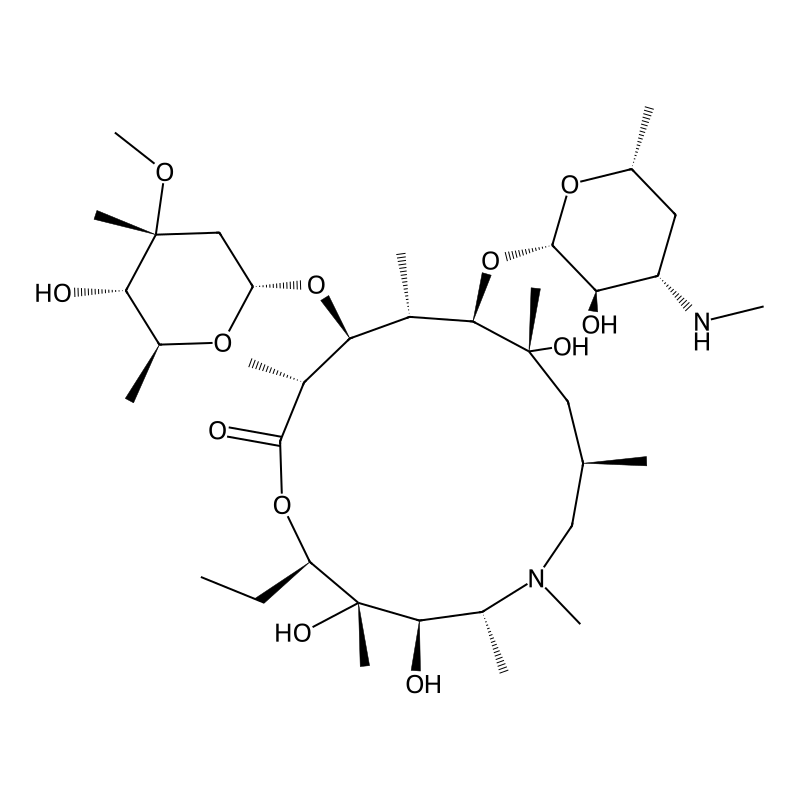N'-(Desmethyl)azithromycin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Identification and Properties:
Pharmacokinetic Studies:
Research has focused on understanding the absorption, distribution, metabolism, and excretion (ADME) profile of N'-(Desmethyl)azithromycin. Studies have shown that it is readily absorbed in the body and undergoes further metabolism. However, its specific role in the overall clinical effects of azithromycin treatment remains unclear [].
Antibacterial Activity:
Several studies have explored the potential antibacterial activity of N'-(Desmethyl)azithromycin. While some studies suggest it may exhibit antibacterial effects against certain bacterial strains [], others have found minimal to no activity []. Further research is needed to definitively determine its potential as an antimicrobial agent.
Other Potential Applications:
Beyond its potential antibacterial activity, N'-(Desmethyl)azithromycin is being investigated for other potential applications. These include:
- Drug discovery: N'-(Desmethyl)azithromycin may serve as a starting point for the development of new antibiotics with improved properties [].
- Understanding azithromycin resistance: Studying the activity and mechanisms of N'-(Desmethyl)azithromycin can provide insights into the development of resistance to azithromycin itself [].
N'-(Desmethyl)azithromycin is a derivative of azithromycin, a widely used macrolide antibiotic. Its chemical formula is C₃₇H₇₀N₂O₁₂, and it is characterized by the absence of a methyl group at the nitrogen atom in the macrolide structure. This compound is often referred to as an impurity in the synthesis of azithromycin and can arise during the manufacturing process or degradation in biological systems. Understanding its properties and behavior is crucial for ensuring the efficacy and safety of azithromycin-based therapies.
- Limited Data: There's a lack of comprehensive data on N'-DMA's specific safety profile.
- Potential Concerns: However, the structural similarity to azithromycin raises concerns about potential side effects similar to the parent drug, such as gastrointestinal issues and QT interval prolongation (affecting heart rhythm) [, ].
Future Research Directions
- Understanding N'-DMA's complete metabolic pathway and potential interactions with other drugs.
- Investigating its potential impact on the overall efficacy and safety of azithromycin treatment regimens.
- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis, leading to the formation of less active or inactive metabolites.
- Chlorination: Studies have shown that chlorination can produce new compounds from azithromycin and its derivatives, including N'-(desmethyl)azithromycin, which may have implications for water safety and antibiotic resistance .
- Photodegradation: Exposure to light can lead to photodegradation, resulting in various degradation products, which may affect its biological activity .
The synthesis of N'-(desmethyl)azithromycin typically involves:
- Chemical Modification: Starting from azithromycin, chemical methods such as demethylation can be employed to produce N'-(desmethyl)azithromycin. This can be achieved using reagents that selectively remove methyl groups without affecting other functional groups.
- Isolation from Degradation Products: It can also be isolated as a byproduct during the degradation of azithromycin under various environmental conditions.
N'-(Desmethyl)azithromycin is primarily studied for its role as an impurity in pharmaceutical formulations. While it does not have significant standalone applications, understanding its behavior helps in:
- Quality Control: Monitoring levels of impurities like N'-(desmethyl)azithromycin ensures the safety and efficacy of azithromycin products.
- Environmental Studies: Its presence in wastewater and environmental samples is relevant for assessing the impact of pharmaceutical contaminants on ecosystems.
N'-(Desmethyl)azithromycin shares structural similarities with several other macrolide antibiotics. Key comparisons include:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Azithromycin | C₃₅H₃₉N₂O₁₂ | Parent compound; widely used antibiotic |
| Erythromycin | C₃₆H₆₅N₁O₁₂ | First macrolide antibiotic; different side chains |
| Clarithromycin | C₃₆H₃₉N₂O₁₂ | Methylated derivative of erythromycin |
| N',N'-Di(desmethyl)azithromycin | C₃₆H₆₈N₂O₁₂ | Contains two desmethyl groups; more potent |
N'-(Desmethyl)azithromycin is unique due to its specific structural modification (single desmethylation), which influences its biological activity and stability compared to these related compounds.








